![molecular formula C16H18N2O2 B2619970 N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide CAS No. 1706148-91-5](/img/structure/B2619970.png)
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide is a compound that features a pyrrolidine ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of 1,4-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization steps and employing automated systems for the coupling reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Furanones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . The exact pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and microbial resistance .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide .
- N-phenylpyrrolidin-2-one .
- N-phenyldihydro-1H-pyrrol-2-one .
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide is unique due to its combination of a pyrrolidine ring, a phenyl group, and a furan ring. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAKOOGNHUUOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


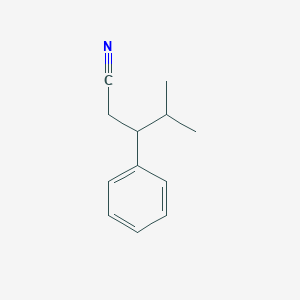
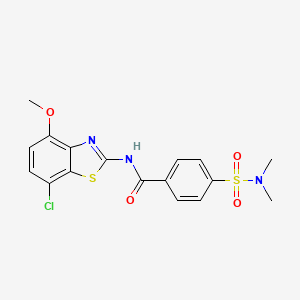
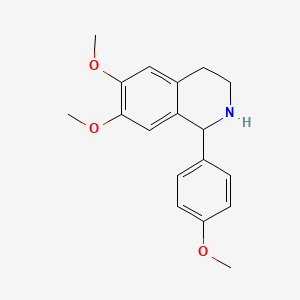
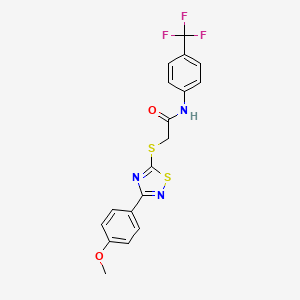
![6,6-Dibromooctahydro-1,3,5-(epimethanetriyl)cyclopenta[cd]pentalen-1(2h)-ol](/img/structure/B2619897.png)

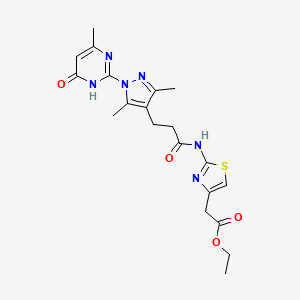
![4-{[(5-Bromopyrimidin-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol](/img/structure/B2619901.png)
![4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2619905.png)

![(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide](/img/structure/B2619909.png)
![2-(3-Hydroxypropyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2619910.png)
